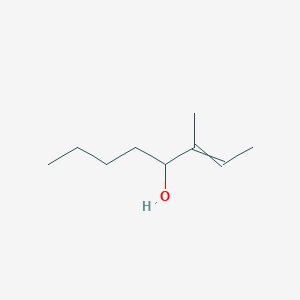

3-Methyloct-2-en-4-ol

Beschreibung

3-Methyloct-2-en-4-ol is a branched unsaturated alcohol with the molecular formula C₉H₁₈O. Its structure features an 8-carbon chain (octanol backbone) with a methyl group at position 3, a double bond between carbons 2 and 3, and a hydroxyl group at position 2.

Eigenschaften

CAS-Nummer |

136707-95-4 |

|---|---|

Molekularformel |

C9H18O |

Molekulargewicht |

142.24 g/mol |

IUPAC-Name |

3-methyloct-2-en-4-ol |

InChI |

InChI=1S/C9H18O/c1-4-6-7-9(10)8(3)5-2/h5,9-10H,4,6-7H2,1-3H3 |

InChI-Schlüssel |

XRVYDGOUESSMCD-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC(C(=CC)C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Methyloct-2-en-4-ol can be synthesized through several methods. One common approach involves the aldol condensation of 3-methylbutanal with acetaldehyde, followed by dehydration to form the enone, and subsequent reduction to yield the desired enol. The reaction conditions typically involve the use of a base such as sodium hydroxide for the aldol condensation and a reducing agent like sodium borohydride for the reduction step.

Industrial Production Methods

In an industrial setting, the production of 3-Methyloct-2-en-4-ol may involve the catalytic hydrogenation of 3-methyloct-2-en-4-one. This process requires a catalyst such as palladium on carbon and is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyloct-2-en-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The double bond can be reduced to form a saturated alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon or reduction with sodium borohydride.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for converting the hydroxyl group to a halide.

Major Products Formed

Oxidation: 3-Methyloct-2-en-4-one or 3-methyloct-2-en-4-al.

Reduction: 3-Methyloctan-4-ol.

Substitution: 3-Methyloct-2-en-4-chloride or 3-methyloct-2-en-4-bromide.

Wissenschaftliche Forschungsanwendungen

3-Methyloct-2-en-4-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Wirkmechanismus

The mechanism of action of 3-Methyloct-2-en-4-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bond may also participate in conjugation with other functional groups, affecting the compound’s reactivity and interactions within biological systems.

Vergleich Mit ähnlichen Verbindungen

3-Methylhex-3-en-2-ol

- Structure : C₇H₁₄O; methyl group at C3, double bond at C3–C4, hydroxyl at C2.

- Key Properties (from ):

- Boiling Point: 133–135°C (at 15 Torr)

- Melting Point: 63–65°C

- pKa: 14.79 ± 0.20 (predicted)

- Density: 0.843 g/cm³

- Molecular Weight: 114.10452 g/mol

- Comparison: The shorter carbon chain (hexanol vs. octanol) reduces molecular weight and boiling point compared to 3-methyloct-2-en-4-ol. The position of the double bond (C3 vs. C2 in the target compound) influences stability and reactivity. Conjugated systems (as in 3-methyloct-2-en-4-ol) may exhibit greater thermal stability. The hydroxyl group at C2 in 3-methylhex-3-en-2-ol likely enhances hydrogen bonding compared to C4 in the target compound, affecting solubility and acidity .

4-Chloro-3-methylbut-2-en-1-ol

- Structure : C₅H₉ClO; chlorine at C4, methyl at C3, double bond at C2–C3, hydroxyl at C1.

- Key Properties (from ):

- Molecular Weight: 120.579 g/mol

- Synthesis Yield: Up to 87% (via optimized routes)

- Comparison: The chloro substituent increases polarity and acidity (electron-withdrawing effect) compared to the non-halogenated 3-methyloct-2-en-4-ol. The hydroxyl group at C1 (primary alcohol) is more reactive than the secondary alcohol in the target compound, influencing esterification or oxidation kinetics. The shorter chain length (butenol vs. octenol) results in significantly lower boiling and melting points .

Fatty Alcohols and Prenol Derivatives

- Examples: 4-Methyl-4-hepten-3-ol, triterpenoids ().

- Comparison: Fatty alcohols with longer chains (e.g., C8 in 3-methyloct-2-en-4-ol) exhibit higher hydrophobicity, making them suitable for lipid-based formulations. Prenol derivatives (e.g., triterpenoids in ) often have cyclic or polyunsaturated structures, diverging in reactivity and biological activity compared to linear alkenols like 3-methyloct-2-en-4-ol .

Data Table: Comparative Properties of Selected Alkenols

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.